molecular formula C10H15BrN2O2 B2414979 ethyl 4-bromo-1-sec-butyl-1H-pyrazole-5-carboxylate CAS No. 1856080-18-6

ethyl 4-bromo-1-sec-butyl-1H-pyrazole-5-carboxylate

Cat. No.: B2414979
CAS No.: 1856080-18-6
M. Wt: 275.146
InChI Key: BMGJXSOXHPUSPS-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-1-sec-butyl-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom, a sec-butyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-1-sec-butyl-1H-pyrazole-5-carboxylate typically involves the reaction of 4-bromopyrazole with sec-butyl bromide in the presence of a base, followed by esterification with ethyl chloroformate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like potassium carbonate or sodium hydride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-1-sec-butyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-bromo-1-sec-butyl-1H-pyrazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.

    Chemical Synthesis: Acts as an intermediate in the synthesis of more complex heterocyclic compounds

Mechanism of Action

The mechanism of action of ethyl 4-bromo-1-sec-butyl-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom and the pyrazole ring play crucial roles in its binding affinity and specificity. The molecular targets and pathways involved can vary but often include key enzymes or receptors in biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-bromo-1-sec-butyl-1H-pyrazole-5-carboxylate is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization, while the sec-butyl group and ethyl ester provide steric and electronic effects that can influence its interactions with biological targets .

Properties

IUPAC Name

ethyl 4-bromo-2-butan-2-ylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O2/c1-4-7(3)13-9(8(11)6-12-13)10(14)15-5-2/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGJXSOXHPUSPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=C(C=N1)Br)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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